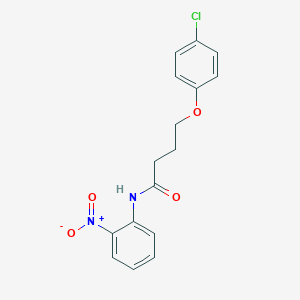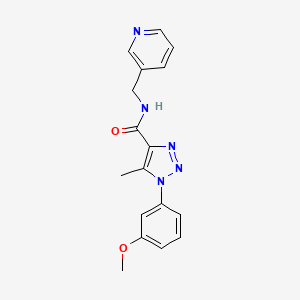
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a pharmaceutical company based in the United Kingdom. AH-7921 is structurally similar to other opioid drugs such as fentanyl and morphine, but it has a unique chemical structure that gives it distinct properties and effects.
作用机制
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals and produces a euphoric effect. It also activates the reward pathway in the brain, which can lead to addiction and dependence with prolonged use.
Biochemical and Physiological Effects:
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a similar pharmacological profile to other opioids, including respiratory depression, sedation, and constipation. It also has the potential to cause euphoria and addiction, which can lead to abuse and overdose.
实验室实验的优点和局限性
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments, including its potency and selectivity for the mu-opioid receptor. However, its potential for abuse and dependence makes it a challenging compound to work with, and caution must be taken when handling and administering it.
未来方向
There are several potential future directions for research on 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including its use as a pain management drug, its potential as a treatment for opioid addiction, and its potential for abuse and dependence. Further studies are needed to fully understand the pharmacological effects and potential risks associated with this compound. Additionally, new synthetic analogs of 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one are being developed and studied for their potential therapeutic benefits.
合成方法
The synthesis of 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 1,3-benzodioxole with 4-piperidone. The resulting intermediate is then reacted with hexylmagnesium bromide to form the final product. The synthesis process is relatively complex and requires specialized equipment and expertise.
科学研究应用
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied extensively in the field of pain management and has shown promising results in preclinical studies. It has been found to be a potent analgesic with a high affinity for the mu-opioid receptor. 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use as a treatment for opioid addiction and withdrawal symptoms.
属性
IUPAC Name |
3-acetyl-2-(1,3-benzodioxol-5-yl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-3-4-5-6-9-20-17(16(12(2)21)18(22)19(20)23)13-7-8-14-15(10-13)25-11-24-14/h7-8,10,17,22H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSRFIRPIYTBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)

![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)
![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)

